CID 78060772

Description

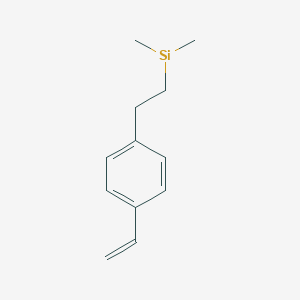

CID 78060772 is a chemical compound identified in a study analyzing Citrus Essential Oil (CIEO) through advanced analytical techniques. As illustrated in Figure 1 of , its chemical structure, GC-MS chromatogram, and mass spectrum were characterized, confirming its presence in CIEO fractions after vacuum distillation . The compound exhibits volatility, as evidenced by its elution profile in GC-MS, and is likely a secondary metabolite contributing to CIEO's chemical diversity.

Properties

Molecular Formula |

C12H17Si |

|---|---|

Molecular Weight |

189.35 g/mol |

InChI |

InChI=1S/C12H17Si/c1-4-11-5-7-12(8-6-11)9-10-13(2)3/h4-8H,1,9-10H2,2-3H3 |

InChI Key |

AGUONGKZHPPHNY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CCC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Preparation Methods

Starting Materials: The synthesis begins with readily available starting materials.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

CID 78060772 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78060772 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: this compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of CID 78060772 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060772, two structurally analogous compounds are selected based on shared macrocyclic or functional characteristics: Oscillatoxin D (CID 101283546) and 30-Methyl-Oscillatoxin D (CID 185389) (). These marine-derived toxins provide a comparative framework due to their structural complexity and bioactive properties.

Table 1: Structural and Functional Comparison

Key Contrasts:

Origin : this compound is plant-derived (CIEO), while oscillatoxins are marine toxins, reflecting divergent ecological roles.

Functional Groups: Oscillatoxins feature complex lactone rings and methyl modifications, whereas this compound’s structure (per GC-MS) suggests simpler terpenoid or oxygenated motifs .

Applications : Oscillatoxins are studied for toxin mechanisms and drug discovery, whereas this compound may have industrial uses in aromatics or preservatives.

Research Findings and Limitations

- This compound : Its quantification in CIEO fractions (Figure 1D) implies thermal stability during distillation, critical for extraction optimization . However, its exact pharmacological profile requires further study.

- Oscillatoxins : Methylation (e.g., CID 185389) enhances metabolic stability, a trait absent in this compound’s current characterization .

Challenges:

- Structural ambiguity of this compound limits direct mechanistic comparisons.

- Oscillatoxin data derive from marine biology studies, whereas this compound’s plant origin necessitates distinct analytical frameworks (e.g., GC-MS vs. NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.